molecular formula C14H16BrFN2O2 B5416436 N-(4-bromo-2-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide

N-(4-bromo-2-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B5416436
M. Wt: 343.19 g/mol
InChI Key: PSPMDIYXRRIWJX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group with bromine and fluorine substituents can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide
  • N-(4-bromo-2-methylphenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide
  • N-(4-bromo-2-fluorophenyl)-5-oxo-1-(ethyl)pyrrolidine-3-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide is unique due to the specific combination of substituents on the phenyl ring and the pyrrolidine carboxamide structure. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN2O2/c1-8(2)18-7-9(5-13(18)19)14(20)17-12-4-3-10(15)6-11(12)16/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPMDIYXRRIWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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